molecular formula C8H8F3N3O B13542191 4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B13542191
M. Wt: 219.16 g/mol
InChI Key: MUDSGPHDHYZXGM-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one is a heterocyclic compound that contains a pyridazinone core structure with a trifluoromethyl group attached. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one typically involves the formation of the pyridazinone ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors, such as hydrazine derivatives, with dicarbonyl compounds under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazin-1-one lies in its specific combination of the pyridazinone core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C8H8F3N3O

Molecular Weight

219.16 g/mol

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)6-5-3-12-2-1-4(5)7(15)14-13-6/h12H,1-3H2,(H,14,15)

InChI Key

MUDSGPHDHYZXGM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2C(F)(F)F

Origin of Product

United States

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